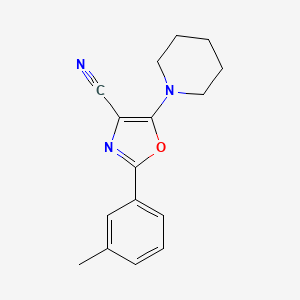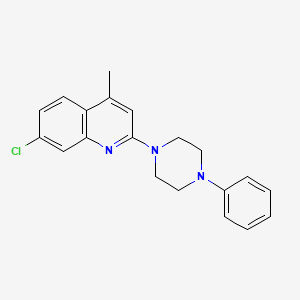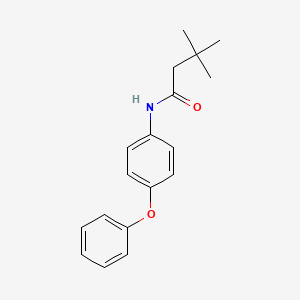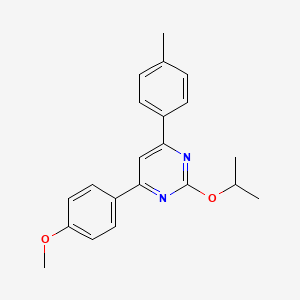
2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine, also known as IMP, is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the field of cancer research.
Mecanismo De Acción
The exact mechanism of action of 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine is not fully understood. However, several studies have suggested that 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine exerts its anti-cancer activity by inhibiting the activity of key enzymes involved in cancer cell growth and proliferation. 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has also been shown to induce DNA damage and oxidative stress, leading to the activation of apoptosis pathways.
Biochemical and Physiological Effects:
2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has been shown to exhibit several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and cell cycle arrest. 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine in lab experiments is its potent anti-cancer activity against various types of cancer cells. 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the main limitations of using 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine. One of the main areas of focus is the development of novel drug delivery systems that can improve the solubility and bioavailability of 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine. Another area of focus is the identification of the exact molecular targets of 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine and the development of more specific inhibitors. Additionally, further studies are needed to investigate the potential synergistic effects of 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine with other anti-cancer agents.
Métodos De Síntesis
The synthesis of 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine involves the reaction between 4-methoxybenzaldehyde, 4-methylbenzaldehyde, isopropyl alcohol, and urea. The reaction is carried out under reflux conditions using a suitable solvent, such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine.
Aplicaciones Científicas De Investigación
2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine exhibits potent anti-cancer activity against various types of cancer cells, including lung cancer, breast cancer, and colon cancer. 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-propan-2-yloxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14(2)25-21-22-19(16-7-5-15(3)6-8-16)13-20(23-21)17-9-11-18(24-4)12-10-17/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRISLZEIHDXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)OC(C)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-fluoro-3-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5853479.png)
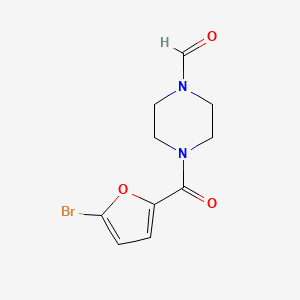
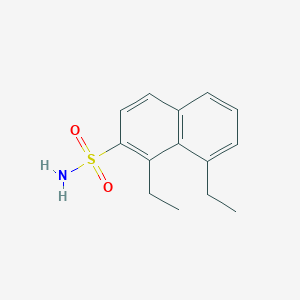
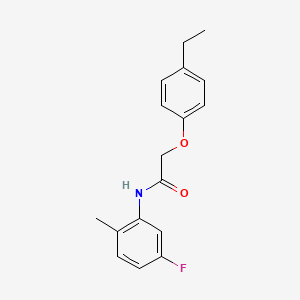
![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5853521.png)
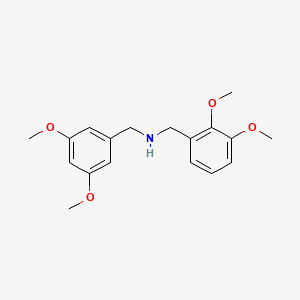
![6-(4-acetylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5853529.png)
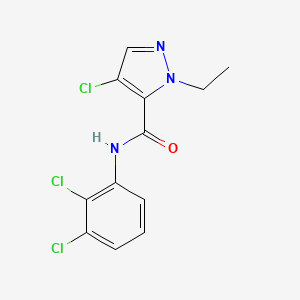
![4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5853540.png)
![N-[4-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5853548.png)
![3-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5853553.png)
